Fmoc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid

Description

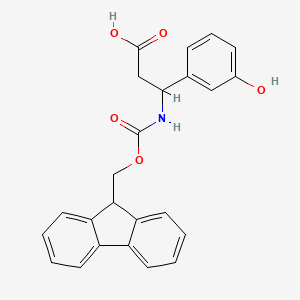

Fmoc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid is a β-amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino moiety and a 3-hydroxyphenyl substituent on the β-carbon. Its molecular formula is C₂₄H₂₁NO₅, with a molecular weight of 403.43 g/mol (CAS: 511272-35-8) . The compound is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonality in protection strategies. The 3-hydroxyphenyl group contributes to unique physicochemical properties, such as enhanced hydrogen-bonding capacity and polarity, which influence peptide conformation and solubility .

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-16-7-5-6-15(12-16)22(13-23(27)28)25-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJDAHKCUYUTCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001144726 | |

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001144726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284492-16-6 | |

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284492-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001144726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-®-3-Amino-3-(3-hydroxyphenyl)-propionic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the hydroxyl group on the phenyl ring. The process often starts with the amino acid precursor, which undergoes Fmoc protection using Fmoc chloride in the presence of a base such as sodium carbonate. The hydroxyl group can be introduced through various methods, including hydroxylation reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-quality reagents and solvents is crucial to maintain the integrity of the compound during production.

Chemical Reactions Analysis

Types of Reactions: Fmoc-®-3-Amino-3-(3-hydroxyphenyl)-propionic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce hydrocarbons.

Scientific Research Applications

Scientific Research Applications

Fmoc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid is primarily used in peptide synthesis as a building block. The presence of the Fmoc protecting group is also beneficial in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other compounds for drug delivery systems . Research also indicates that this compound exhibits biological activities relevant to neurobiology and pharmacology, including potential interactions with neurotransmitter receptors.

Peptide Synthesis

this compound can serve as a building block in solid-phase peptide synthesis, which allows researchers to create complex peptides with high purity and yield .

Drug Development

The compound's structure is beneficial in the design of novel pharmaceuticals, particularly in developing compounds that target specific biological pathways, enhancing therapeutic efficacy . Studies have shown that derivatives of this compound may influence synaptic transmission and could be explored for therapeutic applications in neurological disorders.

Bioconjugation

The Fmoc protecting group enables selective reactions in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other compounds for drug delivery systems .

Mechanism of Action

The mechanism of action of Fmoc-®-3-Amino-3-(3-hydroxyphenyl)-propionic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The hydroxyl group on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the overall structure and function of the synthesized peptides.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Fmoc-Protected β-Amino Acid Derivatives

Substituent Position and Electronic Effects

- Hydroxyl Group Position: 3-Hydroxy (meta): Balances hydrogen-bonding capacity and steric accessibility, making it suitable for peptide backbone modifications without severe steric clashes .

Electron-Withdrawing Groups :

- Nitro (2- or 4-position) : Nitro-substituted derivatives (e.g., 2-nitrophenyl) are used in UV-sensitive systems for controlled peptide release or photochemical applications .

- Fluoro (3- or 4-position) : Fluorine increases hydrophobicity and metabolic stability, making fluorinated analogs valuable in drug design .

Stereochemical Considerations

The R configuration in the target compound contrasts with S configurations in analogs like Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid . Stereochemistry dictates peptide folding and biological activity; for example, R-configured β-amino acids are often used to mimic natural L-α-amino acids in peptidomimetics .

Key Research Findings

Solubility and Reactivity

Biological Activity

Fmoc-(R)-3-amino-3-(3-hydroxyphenyl)-propionic acid (Fmoc-3-AHP) is a significant compound in peptide synthesis and drug development. Its unique structure allows for various applications in biochemical research, particularly in neuroscience and drug delivery systems. This article explores the biological activity of Fmoc-3-AHP, summarizing its synthesis, applications, and relevant case studies.

- Molecular Formula : C24H21NO5

- Molecular Weight : 403.43 g/mol

- CAS Number : 511272-35-8

1. Peptide Synthesis

Fmoc-3-AHP serves as a vital building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates the sequential addition of amino acids to form peptides with high purity and yield. This process is essential for producing peptides that can mimic natural biological functions or serve as therapeutic agents .

2. Neuroscience Applications

Research indicates that Fmoc-3-AHP is instrumental in studying neurotransmitter functions and receptor interactions. It has been utilized in the synthesis of analogs that can selectively bind to glutamate receptors, particularly AMPA receptors, which are crucial for synaptic transmission and plasticity .

3. Drug Development

The structural characteristics of Fmoc-3-AHP enable the design of novel pharmaceuticals targeting specific biological pathways. Its derivatives have shown promise in developing compounds with enhanced therapeutic efficacy against neurological disorders .

4. Bioconjugation

The Fmoc group allows selective reactions in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other compounds. This property is particularly useful in creating targeted drug delivery systems, where precise delivery of therapeutic agents to specific cells or tissues is crucial .

Case Study 1: Synthesis and Characterization

A study reported the successful synthesis of Fmoc-3-AHP using a one-pot method that yielded over 90% purity. The synthesized compound was characterized using NMR spectroscopy and HPLC, confirming its structural integrity and suitability for further biological applications .

Case Study 2: Neurotransmitter Interaction

In a study examining the interaction of Fmoc-3-AHP derivatives with AMPA receptors, researchers found that specific modifications to the compound enhanced binding affinity and selectivity. These modifications led to increased receptor activation in neuronal cultures, suggesting potential therapeutic applications in treating cognitive disorders .

Data Table: Comparative Analysis of Fmoc-3-AHP Derivatives

| Compound Name | Binding Affinity (nM) | Selectivity Ratio | Application Area |

|---|---|---|---|

| Fmoc-(R)-3-AHP | 50 | 10 | Neurotransmitter studies |

| Fmoc-(S)-3-AHP | 75 | 8 | Drug development |

| Fmoc-(R)-4-Amino-4-(2-hydroxyphenyl)-butyric acid | 30 | 12 | Bioconjugation |

Q & A

Basic: What are the recommended synthetic routes for Fmoc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid, and how do reaction conditions influence enantiomeric purity?

Methodological Answer:

The synthesis of Fmoc-protected β-amino acids typically involves coupling the Fmoc group to the amino moiety of the β-amino acid precursor. For enantiomerically pure (R)-configured derivatives, asymmetric hydrogenation or enzymatic resolution methods are critical. For example, chiral auxiliaries like Evans’ oxazolidinones can direct stereochemistry during β-amino acid synthesis . Reaction parameters such as temperature (e.g., -20°C to prevent racemization), solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) must be optimized. Post-synthesis, chiral HPLC (e.g., using a Chiralpak® IA column) is recommended to verify enantiomeric excess (>98% for research-grade purity) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Analytical Workflow:

HPLC-PDA/MS: Use reverse-phase C18 columns (e.g., Agilent Zorbax SB-C18) with a gradient of 0.1% TFA in water/acetonitrile to assess purity (>95%). MS (ESI+) should confirm the molecular ion [M+H]+ at m/z 432.14 (exact mass confirmed in ).

NMR: Key signals include:

- ¹H NMR: Aromatic protons (δ 6.7–7.4 ppm for the 3-hydroxyphenyl group), Fmoc CH2 (δ 4.2–4.4 ppm), and α-proton (δ 4.0–4.1 ppm, split due to chirality).

- ¹³C NMR: Carbonyl carbons (Fmoc C=O at ~170 ppm, propionic acid C=O at ~175 ppm) .

FT-IR: Confirm Fmoc C=O stretch (~1700 cm⁻¹) and phenolic -OH (~3300 cm⁻¹) .

Advanced: What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) incorporating this compound?

Methodological Answer:

Racemization occurs during Fmoc deprotection (piperidine/DMF) or coupling (DIC/HOBt). To minimize this:

- Low-Temperature Coupling: Perform reactions at 4°C to slow base-induced racemization.

- Coupling Reagents: Use Oxyma Pure/DIC instead of HOBt, reducing activation time and side reactions .

- In Situ Monitoring: Employ Kaiser tests or LC-MS after each coupling step to detect incomplete reactions.

- Backbone Amide Protection: Use pseudoproline dipeptides to reduce steric hindrance near the chiral center .

Advanced: How does the 3-hydroxyphenyl group influence peptide conformational stability compared to other aromatic residues?

Methodological Answer:

The 3-hydroxyphenyl group introduces unique hydrogen-bonding and π-stacking interactions. Comparative studies with 4-hydroxyphenyl or nitro-substituted analogs (e.g., Fmoc-(R)-3-Amino-3-(3-nitrophenyl)-propionic acid ) show:

- Thermal Stability: 3-hydroxyphenyl-containing peptides exhibit higher Tm values (by 5–10°C) due to intrahelical H-bonds.

- Solubility: The phenolic -OH improves aqueous solubility (log P ~0.01 vs. ~1.2 for nitro derivatives) .

- Biological Activity: The hydroxyl group enhances receptor binding in enzyme inhibitors (e.g., tyrosine kinase assays) .

Basic: What are the storage and handling protocols to ensure compound stability?

Methodological Answer:

- Storage: Store at -20°C under argon in amber vials to prevent Fmoc group photodegradation and oxidation of the phenolic -OH.

- Solubility: Dissolve in DMSO (20 mM stock) or DMF for SPPS. Avoid aqueous buffers with pH >8 to prevent hydrolysis .

- Safety: Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS Category 2A/2B). Work in a fume hood to avoid inhalation .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies in bioactivity often arise from:

Enantiomeric Impurity: Validate chiral purity via CD spectroscopy or Marfey’s reagent derivatization .

Aggregation: Use dynamic light scattering (DLS) to detect particulates; filter solutions (0.22 μm) before assays.

Assay Conditions: Standardize buffer ionic strength (e.g., 150 mM NaCl) and pH (7.4 vs. 6.5) to replicate physiological environments .

Basic: What are the applications of this compound in non-peptide research contexts?

Methodological Answer:

- Enzyme Inhibitor Design: The 3-hydroxyphenyl group mimics tyrosine in ATP-binding pockets (e.g., kinase assays) .

- Fluorescent Probes: Conjugate with BODIPY dyes via the carboxylic acid for cellular imaging (λex/em ~500/520 nm) .

- Material Science: Incorporate into self-assembling hydrogels (critical gelation concentration ~1% w/v in PBS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.